molecular formula C8H11NO2S B13467504 2-Methanesulfonyl-6-methylaniline

2-Methanesulfonyl-6-methylaniline

Cat. No.: B13467504
M. Wt: 185.25 g/mol
InChI Key: DGGJMRCZNRNCCW-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-6-methylaniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonyl group attached to the aniline ring at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-6-methylaniline typically involves the sulfonation of 6-methylaniline. One common method is to react 6-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-6-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-Methanesulfonyl-6-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-6-methylaniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-4-methylaniline
  • 2-Methanesulfonyl-6-chloroaniline
  • 2-Methanesulfonyl-6-fluoroaniline

Uniqueness

2-Methanesulfonyl-6-methylaniline is unique due to the specific positioning of the methanesulfonyl and methyl groups on the aniline ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the methyl group at the sixth position can also affect the compound’s steric and electronic properties, further differentiating it from its analogs.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-methyl-6-methylsulfonylaniline

InChI

InChI=1S/C8H11NO2S/c1-6-4-3-5-7(8(6)9)12(2,10)11/h3-5H,9H2,1-2H3

InChI Key

DGGJMRCZNRNCCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

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